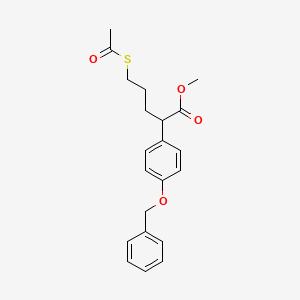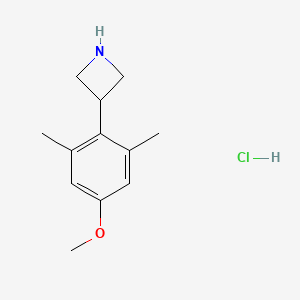![molecular formula C14H20Cl2N4 B13718848 1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride, also known by its MDL number MFCD32690974, is a compound with a molecular formula of C14H20Cl2N4 and a molecular weight of 315.24 . This compound is primarily used in research settings and has various applications in chemistry and biology.
准备方法
The synthesis of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the vinyl groups and the butyl linker. The final step involves the formation of the chloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and industrial applications .
化学反应分析
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
科学研究应用
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research on this compound includes its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The imidazole rings in the compound play a crucial role in its binding affinity and specificity. The vinyl groups and butyl linker contribute to the overall stability and solubility of the compound, enhancing its effectiveness in biological systems .
相似化合物的比较
1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride can be compared with other imidazole-based compounds, such as:
1-Vinylimidazole: Similar in structure but lacks the butyl linker and additional imidazole ring.
3-Vinyl-1H-imidazol-3-ium chloride: Contains a single imidazole ring and vinyl group, making it less complex than MFCD32690974.
1-Butyl-3-methylimidazolium chloride: Features a butyl group but lacks the vinyl groups and additional imidazole ring.
The uniqueness of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride lies in its dual imidazole rings and vinyl groups, which provide enhanced reactivity and versatility in various chemical and biological applications.
属性
分子式 |
C14H20Cl2N4 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC 名称 |
1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dichloride |
InChI |
InChI=1S/C14H20N4.2ClH/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;;/h3-4,9-14H,1-2,5-8H2;2*1H/q+2;;/p-2 |
InChI 键 |
DNTNWGLKOASMKX-UHFFFAOYSA-L |
规范 SMILES |
C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)


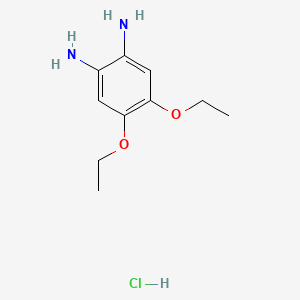
![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)

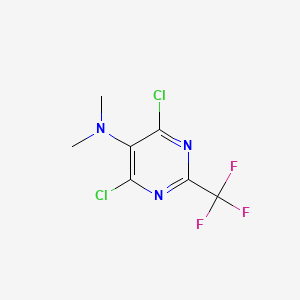

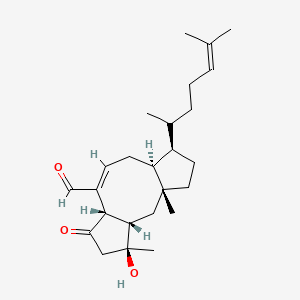
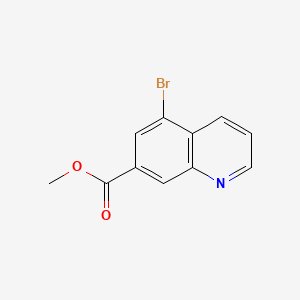
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
